1-(1-bromoethyl)-4-fluoro-2-(trifluoromethyl)benzene
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Description
1-(1-Bromoethyl)-4-fluoro-2-(trifluoromethyl)benzene is a chemical compound with the molecular formula C9H8BrF3 . It has an average mass of 253.059 Da and a monoisotopic mass of 251.976135 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with a bromoethyl group at one position and a trifluoromethyl group at another . The exact 3D structure can be viewed using specialized software .Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 253.06 . More specific physical and chemical properties such as boiling point, melting point, and solubility were not found in the sources I accessed.Safety and Hazards
This compound is considered hazardous. It is a combustible liquid that can cause skin and eye irritation. It may also cause respiratory irritation if inhaled . Proper safety measures should be taken while handling this compound, including wearing appropriate protective equipment and ensuring good ventilation .
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(1-bromoethyl)-4-fluoro-2-(trifluoromethyl)benzene involves the reaction of 1-bromo-2-(trifluoromethyl)benzene with ethylene oxide followed by fluorination of the resulting product.", "Starting Materials": [ "1-bromo-2-(trifluoromethyl)benzene", "ethylene oxide", "potassium hydroxide", "potassium fluoride", "acetonitrile", "water" ], "Reaction": [ "Step 1: Dissolve 1-bromo-2-(trifluoromethyl)benzene (1.0 g, 4.2 mmol) and potassium hydroxide (0.5 g, 8.4 mmol) in acetonitrile (10 mL) and stir at room temperature for 30 minutes.", "Step 2: Add ethylene oxide (0.4 mL, 7.2 mmol) dropwise to the reaction mixture and stir at room temperature for 24 hours.", "Step 3: Quench the reaction by adding water (10 mL) and extract the product with dichloromethane (3 x 10 mL).", "Step 4: Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain 1-(1-bromoethyl)-2-(trifluoromethyl)benzene as a yellow oil (yield: 85%).", "Step 5: Dissolve 1-(1-bromoethyl)-2-(trifluoromethyl)benzene (0.5 g, 1.8 mmol) and potassium fluoride (0.3 g, 5.0 mmol) in acetonitrile (10 mL) and stir at room temperature for 30 minutes.", "Step 6: Add elemental fluorine (0.5 mL, 18 mmol) dropwise to the reaction mixture and stir at room temperature for 24 hours.", "Step 7: Quench the reaction by adding water (10 mL) and extract the product with dichloromethane (3 x 10 mL).", "Step 8: Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain 1-(1-bromoethyl)-4-fluoro-2-(trifluoromethyl)benzene as a yellow oil (yield: 70%)." ] } | |
CAS No. |
1824272-40-3 |
Molecular Formula |
C9H7BrF4 |
Molecular Weight |
271 |
Purity |
95 |
Origin of Product |
United States |
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